Sodium (2-oxocyclopentylidene)methanolate
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Overview
Description
Sodium;(Z)-(2-oxocyclopentylidene)methanolate is a chemical compound with the molecular formula C6H7NaO2. It is known for its unique structure, which includes a sodium ion coordinated to a (Z)-(2-oxocyclopentylidene)methanolate anion. This compound is utilized in various scientific research applications due to its distinctive chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Sodium (2-oxocyclopentylidene)methanolate typically involves the reaction of cyclopentanone with sodium methoxide. The reaction is carried out under anhydrous conditions to prevent hydrolysis. The general reaction scheme is as follows: [ \text{Cyclopentanone} + \text{Sodium Methoxide} \rightarrow \text{Sodium;(Z)-(2-oxocyclopentylidene)methanolate} ]
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves careful control of temperature, pressure, and reactant concentrations to achieve the desired product.
Chemical Reactions Analysis
Types of Reactions: Sodium;(Z)-(2-oxocyclopentylidene)methanolate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylate compounds.
Reduction: It can be reduced to yield alcohol derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the methanolate group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Typical nucleophiles include halides, amines, and thiols.
Major Products:
Oxidation: Carboxylate compounds.
Reduction: Alcohol derivatives.
Substitution: Various substituted cyclopentylidene derivatives.
Scientific Research Applications
Sodium;(Z)-(2-oxocyclopentylidene)methanolate is widely used in scientific research due to its versatility. Some of its applications include:
Chemistry: It serves as a reagent in organic synthesis, particularly in the formation of cyclopentylidene derivatives.
Biology: It is used in biochemical studies to investigate enzyme mechanisms and metabolic pathways.
Medicine: Research into its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of fine chemicals and as an intermediate in various chemical processes.
Mechanism of Action
Sodium;(Z)-(2-oxocyclopentylidene)methanolate can be compared with other similar compounds such as:
- Sodium;(Z)-(2-oxocyclohexylidene)methanolate
- Sodium;(Z)-(2-oxocyclobutylidene)methanolate
Uniqueness:
- Structure: The unique structure of Sodium (2-oxocyclopentylidene)methanolate, with its five-membered ring, distinguishes it from its analogs.
- Reactivity: Its reactivity profile is different due to the ring strain and electronic effects associated with the cyclopentylidene moiety.
Comparison with Similar Compounds
- Sodium;(Z)-(2-oxocyclohexylidene)methanolate: Contains a six-membered ring.
- Sodium;(Z)-(2-oxocyclobutylidene)methanolate: Contains a four-membered ring.
Properties
IUPAC Name |
sodium;(Z)-(2-oxocyclopentylidene)methanolate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8O2.Na/c7-4-5-2-1-3-6(5)8;/h4,7H,1-3H2;/q;+1/p-1/b5-4-; |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YDLKWKZWPMZTIH-MKWAYWHRSA-M |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=C[O-])C(=O)C1.[Na+] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C/C(=C/[O-])/C(=O)C1.[Na+] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7NaO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
134.11 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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